molecular formula C9H11NO2 B184486 4-methoxy-N-methylbenzamide CAS No. 3400-22-4

4-methoxy-N-methylbenzamide

Cat. No. B184486
CAS RN: 3400-22-4
M. Wt: 165.19 g/mol
InChI Key: SIOAPROKUUGJAQ-UHFFFAOYSA-N
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Description

4-methoxy-N-methylbenzamide is a compound with the molecular formula C9H11NO2 . It is an important intermediate in organic synthesis .


Molecular Structure Analysis

The dihedral angle between the amide group and the benzene ring in 4-methoxy-N-methylbenzamide is 10.6° . In the crystal, molecules are connected via N-H⋯O hydrogen bonds, supported by a C-H⋯O contact, forming chains along b. These chains are linked by C-H⋯π interactions to give a three-dimensional network .


Physical And Chemical Properties Analysis

4-methoxy-N-methylbenzamide has a molecular weight of 165.19 g/mol . Its exact mass and monoisotopic mass are 165.078978594 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The topological polar surface area is 38.3 Ų .

Scientific Research Applications

  • Sigma-2 Receptor Probe Development : A study by (Xu et al., 2005) demonstrated the development of radiolabeled benzamide analogues as probes for sigma-2 receptors. This research contributes to understanding receptor binding and could be pivotal in neurological and pharmacological studies.

  • Heterocyclic Compound Synthesis : Research by (Kametani et al., 1972) focused on the synthesis of narwedine-type enones via photochemical cyclisation involving compounds related to 4-methoxy-N-methylbenzamide. This is significant for organic chemistry, particularly in synthesizing complex heterocyclic compounds.

  • Chromatographic Analysis : A study by (Lehtonen, 1983) investigated the reversed-phase liquid chromatographic retention of N-ethylbenzamides, including those substituted at the 4-phenyl position, which relates to the study of 4-methoxy-N-methylbenzamide. This research is relevant for analytical chemistry, especially in the separation and analysis of complex mixtures.

  • Directed Metalation in Organic Synthesis : Research by (Reitz & Massey, 1990) described the use of N-tert-butyl-N-methyl-2-methoxybenzamide in directed metalation, which is important in synthetic organic chemistry for creating specific molecular structures.

  • Insecticidal Metabolites Synthesis : A study by (Mcnicholas et al., 1996) discussed the synthesis of fusarentin methyl ethers via acylation, involving compounds related to 4-methoxy-N-methylbenzamide. This has applications in developing insecticidal agents.

  • Neurotransmitter Receptor Imaging : Research by (Mertens et al., 1994) involved the development of radioiodinated ligands for neurotransmitter receptors, using compounds structurally related to 4-methoxy-N-methylbenzamide. This is significant for neuroscience and medical imaging.

  • Positron Emission Tomography Imaging : A study by (Fujinaga et al., 2012) focused on synthesizing novel positron emission tomography ligands for brain imaging, involving derivatives of 4-methoxy-N-methylbenzamide. This research has important implications in neurology and diagnostic imaging.

Safety And Hazards

4-methoxy-N-methylbenzamide may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10-9(11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOAPROKUUGJAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323449
Record name 4-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-methylbenzamide

CAS RN

3400-22-4
Record name 3400-22-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404038
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
96
Citations
J Yuan, YJ Liu - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
In the title compound, C9H11NO2, the dihedral angle between the amide group and the benzene ring is 10.6 (1). In the crystal, molecules are connected via N—H⋯O hydrogen bonds, …
Number of citations: 9 scripts.iucr.org
T Kametani, K Yamaki, T Terui, S Shibuya… - Journal of the …, 1972 - pubs.rsc.org
Irradiation of 4-benzyloxy-2-bromo-3-hydroxy-N-(4-hydroxyphenethyl)-N-methylbenzamide (26) and of 2-bromo-3-hydroxy-N-(4-hydroxyphenethyl)-4-methoxy-N-methylbenzamide (28) …
Number of citations: 13 pubs.rsc.org
K Leung - europepmc.org
… N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-methoxy-N-methylbenzamide (ITMM) was shown to be a selective mGluR1 antagonist with nanomolar affinity (K i = 12.6 nM), …
Number of citations: 2 europepmc.org
T Kametani, K Yamaki, H Yagi… - Journal of the Chemical …, 1969 - pubs.rsc.org
Oxidation of 2-bromo-5-hydroxy-N-(4-hydroxyphenethyl)-4-methoxy-N-methylbenzamide (VIII) with ferricyanide afforded the narwedine-type enone (X) in an excellent yield (40%). …
Number of citations: 46 pubs.rsc.org
T Kametani, K Yamaki, H Yagi… - Journal of the Chemical …, 1969 - pubs.rsc.org
… We have investigated the oxidation of 2-bromo-5-hydroxjr-X-(4-hydroxyphenethyl)-4-methoxy-N-methylbenzamide (VIII)? in the expectation that the bromine atom would inhibit coupling …
Number of citations: 22 pubs.rsc.org
M Fujinaga, T Yamasaki, J Yui, A Hatori… - Journal of medicinal …, 2012 - ACS Publications
We designed three novel positron emission tomography ligands, N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-[ 11 C]methoxy-N-methylbenzamide ([ 11 C]6), 4-[ 18 F]…
Number of citations: 52 pubs.acs.org
E Mennicke - 2000 - juser.fz-juelich.de
… For example, radioiodinated 4-methoxy-N-methylbenzamide could be obtained in a RCY of 70 % using either NCS in triflic acid or metal salts under ca reaction conditions. Moreover, …
Number of citations: 0 juser.fz-juelich.de
N Muniraj, KR Prabhu - Advanced Synthesis & Catalysis, 2018 - Wiley Online Library
… The reaction of N-methylbenzamide, N, 4-dimethylbenzamide, and 4-methoxy-N-methylbenzamide with phenylpropiolic acid 2 a under the optimal reaction conditions furnished the …
Number of citations: 37 onlinelibrary.wiley.com
V Nomula, SN Rao - Synthetic Communications, 2021 - Taylor & Francis
… 2-hydroxy-4-methoxy-N-methylbenzamides and found the products 55% and no product formation in the case of 2-chloro benzamide and 2-hydroxy-4-methoxy-N-methylbenzamide ( …
Number of citations: 2 www.tandfonline.com
NF Lazareva, IM Lazarev - Russian Chemical Bulletin, 2022 - Springer
The N-methylation of primary carboxamides is based on two consecutive reactions. The silylation of the corresponding carboxamides with chloro(chloromethyl)dimethylsilane in the …
Number of citations: 2 link.springer.com

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